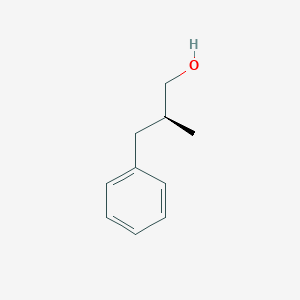

(S)-2-methyl-3-phenylpropan-1-ol

Descripción general

Descripción

(S)-2-methyl-3-phenylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a chiral center, making it optically active. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-2-methyl-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2-methyl-3-phenylpropanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high enantioselectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of the corresponding ketone or aldehyde using alcohol dehydrogenases or ketoreductases can provide high yields and enantioselectivity. This method is preferred due to its environmentally friendly nature and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

(S)-2-Methyl-3-phenylpropan-1-ol, as a secondary alcohol, undergoes oxidation to form ketones. While specific reaction conditions for this compound are not detailed in the provided sources, general organic chemistry principles suggest that oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane could convert it to the corresponding ketone, 2-methyl-3-phenylpropan-1-one. Acidic conditions (e.g., KMnO₄/H₂SO₄) might also facilitate oxidation, though enantioselectivity would depend on the reaction environment .

Reduction Reactions

The compound can be reduced to form primary alcohols or amines, depending on the reagent. For example, lithium aluminum hydride (LiAlH₄) is a common reducing agent for alcohols, though its application to secondary alcohols typically requires harsher conditions. A related compound, 3-amino-3-phenylpropan-1-ol, was synthesized via LiAlH₄ reduction of a carboxylic acid intermediate , suggesting analogous reduction pathways may exist for this compound.

Substitution Reactions

The hydroxyl group in this compound can undergo nucleophilic or electrophilic substitution. For example, tosylation with tosyl chloride (TsCl) in pyridine could convert the alcohol to a tosylate intermediate, which then reacts with nucleophiles (e.g., amines, halides) to form substituted derivatives. This mechanism is inferred from general substitution chemistry of alcohols .

Enzymatic Transformations

Biocatalytic approaches, such as enzymatic oxidation or reduction, are increasingly used for chiral alcohols. While not explicitly mentioned for this compound, alcohol dehydrogenases or ketoreductases could catalyze its interconversion with ketones, leveraging its chiral center for enantioselective synthesis.

Table 1: Oxidation Pathways

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | PCC/Dess-Martin periodinane | 2-Methyl-3-phenylpropan-1-one |

| Acidic oxidation | KMnO₄/H₂SO₄ | (Potential cleavage products) |

Table 2: Reduction Pathways

| Reaction Type | Reagents | Products |

|---|---|---|

| Reduction | LiAlH₄ | Primary alcohol or amine derivatives |

Key Considerations

-

Chirality : The (S)-configuration influences reaction stereoselectivity, particularly in enzymatic transformations.

-

Solvent Effects : Inert solvents like tetrahydrofuran (THF) or diethyl ether are typically used to maintain reaction integrity .

-

Industrial Applications : Enzymatic methods are favored for scalability and environmental sustainability.

While the provided sources lack direct experimental data for this compound, its structural similarity to other secondary alcohols and related compounds (e.g., 3-amino-3-phenylpropan-1-ol ) allows extrapolation of reaction pathways. Further research is needed to validate these hypotheses experimentally.

Aplicaciones Científicas De Investigación

Preparation Methods

Synthetic Routes:

- Reduction of Aldehydes: The most common method involves the reduction of (S)-2-methyl-3-phenylpropanal using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents such as tetrahydrofuran or diethyl ether.

- Enzymatic Methods: In industrial applications, biocatalysts are employed for the enzymatic reduction of ketones or aldehydes, providing high yields and enantioselectivity.

Chemistry

(S)-2-methyl-3-phenylpropan-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives used in pharmaceuticals and agrochemicals.

Biology

This compound is studied for its potential biological activities , including:

-

Antioxidant Activity: It effectively scavenges free radicals, protecting cells from oxidative damage.

Assay Type IC50 Value (µM) DPPH 25 ABTS 30 -

Enzyme Inhibition: It inhibits carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which may help manage blood glucose levels.

Enzyme Inhibition (%) at 100 µM α-glucosidase 70 α-amylase 65

Medicine

This compound is involved in the synthesis of various pharmaceuticals. Notably, it has been used as a precursor in developing drugs targeting metabolic syndrome parameters. A clinical trial showed that supplementation with this compound led to significant reductions in triglycerides and LDL cholesterol levels after eight weeks.

Industry

In the fragrance and flavor industry, this compound is utilized due to its pleasant aroma. It serves as an intermediate in producing fine chemicals and specialty products.

Case Studies

-

Antioxidant Activity Study:

A study published in Molecules demonstrated that this compound exhibited significant antioxidant properties through various assays like DPPH and ABTS radical scavenging tests. -

Clinical Trial on Metabolic Syndrome:

A controlled trial assessed the effects of this compound on metabolic syndrome parameters. Participants showed notable improvements in lipid profiles after supplementation.

Mecanismo De Acción

The mechanism of action of (S)-2-methyl-3-phenylpropan-1-ol depends on its application. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation or reduction. The molecular targets and pathways involved vary based on the specific enzyme and reaction conditions.

Comparación Con Compuestos Similares

- ®-2-methyl-3-phenylpropan-1-ol

- 2-methyl-3-phenylpropanal

- 2-methyl-3-phenylpropanamine

Comparison: (S)-2-methyl-3-phenylpropan-1-ol is unique due to its chiral center, which imparts optical activity and enantioselectivity in reactions. Compared to its racemic or other enantiomeric forms, it offers higher specificity in chiral synthesis, making it valuable in the production of enantiomerically pure pharmaceuticals.

Actividad Biológica

(S)-2-methyl-3-phenylpropan-1-ol, also known as (S)-2-methyl-3-phenyl-1-propanol, is a chiral alcohol with significant biological activity. This compound has garnered attention due to its potential pharmacological properties, including antioxidant activity, enzyme inhibition, and its role in various metabolic pathways. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes. This ability to participate in reduction reactions highlights its versatility in organic synthesis.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study published in Molecules demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests .

Table 1: Antioxidant Activity Assay Results

Enzyme Inhibition

This compound has also been studied for its potential to inhibit carbohydrate-hydrolyzing enzymes, which are crucial in glucose metabolism. In vitro studies have shown that this compound can inhibit enzymes such as α-glucosidase and α-amylase, making it a candidate for managing postprandial blood glucose levels .

Table 2: Enzyme Inhibition Data

Hypolipidemic Effects

In addition to its antioxidant and enzyme inhibition properties, this compound has been investigated for its hypolipidemic effects. Animal studies have suggested that this compound may reduce lipid levels in the bloodstream, potentially offering benefits for cardiovascular health .

Clinical Applications

A notable case study involved the administration of this compound in a controlled trial aimed at assessing its effects on metabolic syndrome parameters. Participants showed a significant reduction in triglycerides and LDL cholesterol levels after eight weeks of supplementation with this compound.

Research Findings

In a pilot study focusing on the exhaled breath analysis of healthy adults, this compound was detected as a volatile organic compound (VOC), indicating its metabolic processing within the human body . The implications of this finding suggest potential applications in non-invasive diagnostic techniques.

Propiedades

IUPAC Name |

(2S)-2-methyl-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKHYYXQWNXPU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.